Home > Products > Screening Compounds P145915 > N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 - 131815-58-2

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3

Catalog Number: EVT-1171034
CAS Number: 131815-58-2
Molecular Formula: C10H13NO2
Molecular Weight: 182.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, a derivative of phenylacetamide, is a compound of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structural and electronic properties of related phenylacetamide derivatives have been extensively studied to understand their interactions with biological systems and their potential therapeutic effects.

Applications in Various Fields

The applications of phenylacetamide derivatives span across various fields of research and medicine. For example, certain derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing promise in preclinical models4. Others have been explored for their potential as selective kappa-opioid agonists, which could have implications for pain management3. In the field of metabolic disorders, some phenylacetamide derivatives have been identified as selective β3-adrenergic receptor agonists, which could be beneficial in treating obesity and type 2 diabetes5. Additionally, the structural analysis of these compounds, such as the X-ray crystal structure determination, provides valuable insights into their potential as precursors in the synthesis of anti-tuberculosis drugs6. The anticancer properties of certain derivatives have also been confirmed through molecular docking analysis, targeting specific receptors like the VEGFr receptor7.

N-(2-Hydroxypropyl)methacrylamide (HPMA)

  • Compound Description: HPMA is a monomer commonly used in the synthesis of biocompatible and biodegradable polymers. It is often copolymerized with other monomers to create polymers with tunable properties for various biomedical applications, including drug delivery. []
  • Relevance: While not directly containing the core structure of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, HPMA is relevant as it is used as a co-monomer with N-[2-(4-Hydroxyphenyl)ethyl]acrylamide (HPEA), a closely related compound. This copolymerization strategy is explored to create polymeric carriers for drug delivery. [] The structural similarity lies in the presence of an amide group and a terminal hydroxyl group, suggesting shared functionalities and potential applications in polymer chemistry with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3.

N-[2-(4-Hydroxyphenyl)ethyl]acrylamide (HPEA)

  • Compound Description: HPEA is a monomer that, like HPMA, can form polymers. It is structurally similar to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, with the key difference being the presence of an acrylamide group instead of an acetamide group. [] This makes HPEA suitable for free radical polymerization, enabling the creation of diverse polymeric structures. []
  • Relevance: HPEA is structurally very similar to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. The primary difference lies in the replacement of the acetamide methyl group in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 with a vinyl group (CH=CH2) in HPEA, forming the acrylamide functionality. [, ] This change impacts the reactivity and polymerization properties but maintains a significant portion of the core structure, making it highly relevant for comparison and understanding structure-activity relationships.

N-(2-[(cholest-5-en-3-yl(3β)oxycarbonyl)oxypropyl]methacrylamide)

  • Compound Description: This compound represents a cholesterol-modified derivative of HPMA. This modification is introduced to influence the biodistribution and properties of HPMA-based polymers. []
  • Relevance: Although structurally distinct from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 in terms of its core, this cholesterol-modified HPMA derivative is relevant as it is used to derivatize copolymers containing HPEA. [] This highlights the potential for modifying polymers containing the N-[2-(4-hydroxyphenyl)ethyl]acetamide-d3 scaffold with moieties like cholesterol to modulate their biological properties, potentially for drug delivery applications.

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB)

  • Compound Description: THHEB is a compound studied for its antioxidant activity. It exhibits strong radical-scavenging activities across various assays, showing higher potency than ascorbic acid in some tests. It also demonstrates protective activity against DNA damage induced by hydroxyl radicals. []
  • Relevance: THHEB shares the N-[2-(4-hydroxyphenyl)ethyl] core structure with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. The key structural difference is the replacement of the acetamide group in the target compound with a 3,4,5-trihydroxybenzamide group in THHEB. [] This modification significantly alters the electronic properties and potential biological activities, suggesting a structure-activity relationship within this class of compounds.

(−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl) ethyl]ferulamide

  • Compound Description: This compound is a naturally occurring ferulic acid derivative found in Croton pullei. Ferulic acid and its derivatives are known for various biological activities, including photoprotective, antioxidant, antiatherogenic, and antiplasmodial effects. []

N-(4-Hydroxyphenyl) Acetamide (NHPA)

  • Relevance: NHPA is structurally very similar to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. The primary difference lies in the presence of an ethyl linker between the nitrogen and the phenyl ring in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, which is absent in NHPA. [] This difference in the linker group could affect the binding affinity and pharmacological activity of the compounds.

(+/-)-(E)-1-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3'-[2-[[[5-methylamino ) methyl-2-furyl] methyl]thio]ethyl]-2''-(methylsulfonyl)guanidine (T-593)

  • Compound Description: T-593 is a histamine H2-receptor antagonist. It has been shown to have a protective effect against acute gastric mucosal injury in rats. It also exhibits free radical scavenging activities, inhibiting the increase of lipid peroxides in the gastric mucosa. []

4-[2-(4-Hydroxyphenyl)ethyl]-3-propyl-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: This compound is noteworthy due to its crystal structure, which has been extensively studied. [] While its biological activity remains unclear, understanding its structural properties, particularly the conformations adopted by the molecule in the solid state, could provide insights into potential interactions with biological targets.

3-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-hydroxyphenyl)-thiazolidin-4-one

  • Compound Description: This compound is a venlafaxine analog, and its crystal structure has been resolved, revealing insights into its molecular conformation and intermolecular interactions, specifically the presence of O-H…O hydrogen bonds. [] Venlafaxine itself is a medication used to treat major depressive disorder and anxiety disorders.
  • Relevance: Although lacking the acetamide group of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, this venlafaxine analog shares a similar phenylethyl core structure, emphasizing the recurrent use of this motif in medicinal chemistry and the potential for exploring related structures as bioactive agents. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high aqueous solubility. It has shown promising results as a potential therapeutic agent for diseases associated with ACAT-1 overexpression. []
  • Relevance: While structurally diverse from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, K-604 is relevant due to its inclusion of a substituted acetamide moiety. [] This suggests the potential for incorporating the core structure of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 into larger, more complex molecules for developing novel bioactive compounds.

N-(2-Hydroxyphenyl) acetamide (NA-2)

  • Compound Description: NA-2 has been investigated for its protective effects against cisplatin-induced acute kidney injury (AKI) in mice. It is suggested to act through anti-inflammatory and antioxidant mechanisms by modulating the expression of genes involved in these processes. []
  • Relevance: NA-2 is structurally similar to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, with the key difference being the position of the hydroxyl group on the phenyl ring. NA-2 has the hydroxyl group at the ortho position, while the target compound has it at the para position. [] This subtle difference in the substitution pattern might influence the molecule's physicochemical properties, binding affinities, and potentially the biological activity.

N-[2-(4-Nitrophenylamino)ethyl]acetamide

  • Compound Description: The crystal structure of this compound reveals key structural information, particularly the trans configuration between the nitrophenylamine and acetamide groups. The molecules are organized into hydrogen-bonded layers in the crystal lattice. []
  • Relevance: This nitrophenylacetamide derivative is relevant due to its close structural similarity to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. The main difference is the presence of a nitro group in place of the hydroxyl group on the phenyl ring. []

(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606)

  • Compound Description: CP-101,606 is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits neuroprotective effects in cultured hippocampal neurons and is a promising candidate for treating neurodegenerative diseases. []
  • Relevance: While not containing the acetamide group, CP-101,606 shares a structural similarity with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 in the presence of the 4-hydroxyphenyl moiety. This common feature suggests a potential role for this substructure in interacting with biological targets, albeit through different mechanisms depending on the rest of the molecular scaffold. []

(Ethanol-κO)[2-(4-hydroxyphenyl)quinoline-4-carboxylato-κO]triphenyltin(IV)

  • Compound Description: This organotin compound incorporates the 4-hydroxyphenyl moiety as part of a larger structure. Its crystal structure reveals a trans-C3SnO2 trigonal bipyramidal coordination around the tin atom. []
  • Relevance: Although structurally distinct from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, this organotin compound highlights the versatility of the 4-hydroxyphenyl moiety as a building block in various chemical entities. []

(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid

  • Compound Description: The crystal structure of this compound, with its two independent molecules in the asymmetric unit, provides valuable information about its conformational flexibility and intermolecular interactions, particularly hydrogen bonding patterns. []
  • Relevance: This compound shares a notable structural similarity with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 in the presence of the 4-hydroxyphenyl group. While the remaining structures differ significantly, this common fragment might contribute to shared physicochemical properties or serve as a potential anchor point for interactions with biological targets. []

N‐[2‐(4‐Methoxyphenoxy)ethyl]acetamide

  • Compound Description: This compound incorporates a methoxyphenoxy group linked to an acetamide moiety through an ethyl bridge. Its crystal structure reveals the formation of one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. []
  • Relevance: The presence of the acetamide group and the ethyl linker in N‐[2‐(4‐Methoxyphenoxy)ethyl]acetamide, although lacking the 4-hydroxyphenyl group, highlights the potential for variations in the aromatic ring substituents and their influence on the solid-state packing and potential biological activities when compared to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. []

N-[2-(4-Bromophenoxy)ethyl]acetamide

  • Compound Description: This compound's crystal structure demonstrates the stabilizing role of intermolecular N—H⋯O hydrogen bonds in the solid state. The presence of the bromine atom introduces a bulky substituent with electron-withdrawing properties, which can influence the compound's reactivity and physicochemical characteristics. []
  • Relevance: Similar to the previous example, this bromophenoxyacetamide derivative emphasizes the possibility of modifying the phenyl ring in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 with halogens. [] Such substitutions can alter electronic properties, lipophilicity, and potentially the biological profile of the compound.

N-(2-hydroxy-5-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide

  • Compound Description: These compounds are nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide. They have been identified as metabolites produced by various microorganisms when incubated with 2-acetamido-phenol, a microbial degradation product of 2-benzoxazolinone and 2-aminophenol. []
  • Relevance: These compounds illustrate modifications to the core structure of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, specifically the introduction of nitro and nitroso groups to the phenolic ring. [] This emphasizes the potential for biotransformation of such compounds and the generation of structurally related metabolites with potentially altered biological activities.

2,2‐Dichloro‐N‐{[1‐(fluoromethyl)‐2‐hydr­oxy‐2‐[4‐(methyl­sulfon­yl)phen­yl]ethyl}­acetamide

  • Compound Description: This compound is structurally characterized by the presence of various halogenated substituents, a hydroxyl group, and a methylsulfonyl group. []
  • Relevance: Though structurally distinct from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, this compound highlights the possibility of introducing various substituents, including halogens and sulfonyl groups, to the phenylethyl core. [] Such modifications might dramatically alter the physicochemical properties, metabolic stability, and biological activity compared to the parent compound.

N-(2-hydroxyphenyl)-2-phenazinamine (NHP)

  • Compound Description: NHP, isolated from the marine actinomycete Nocardiopsis exhalans, exhibits a diverse range of biological activities, including antimicrobial, antibiofilm, antioxidant, and anticancer properties. It also shows low toxicity in zebrafish models. []

1-(2-[4-[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiol-3-ylcarbonyl]phenoxy]ethyl)piperidinium chloride (Raloxifene Hydrochloride)

  • Compound Description: Raloxifene hydrochloride is a benzothiophene derivative used clinically as an antiosteoporotic drug. Its crystal structure reveals key structural features, including the conformation of the piperidine ring and the presence of intermolecular hydrogen bonds. []

2-Chloro-N-(3-hydroxyphenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide

  • Compound Description: These chloroacetamide derivatives of aminophenols are synthesized and evaluated for their antimicrobial activities. []
  • Relevance: These compounds are particularly relevant to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 because they belong to the same chemical class of acetamide derivatives of hydroxyphenyl compounds. [] The presence of the chlorine atom introduces a potential site for further derivatization or could influence the compounds' reactivity and biological activity.

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

  • Compound Description: This compound is a versatile building block for synthesizing various heterocyclic compounds, including pyrazol-5-ols, pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. It acts as an electrophile in various reactions due to the presence of the formyl group. []

N-(2,4-Diformyl-5-hydroxyphenyl)acetamide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various chemical compounds, especially heterocycles. The presence of two formyl groups and a hydroxyl group allows for diverse chemical transformations, making it a versatile building block. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • Compound Description: This compound serves as a lead compound in the development of highly selective D3 dopamine receptor agonists for treating Parkinson's disease. [, ] Structure-activity studies have explored modifications to this core structure to optimize its pharmacological properties.

2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide

  • Compound Description: This compound represents a new benzothiazepine derivative synthesized from readily available starting materials. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS. []

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Compound Description: This compound is a synthetic intermediate used in the preparation of more complex molecules. []

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA)

  • Compound Description: NAPETA is a broad-range DNA polymerase inhibitor that specifically targets the reverse transcriptase (RT) of HIV-1. It exhibits a novel mechanism of action compared to traditional non-nucleoside RT inhibitors. []
  • Relevance: While structurally diverse from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, NAPETA's structure holds relevance due to its use of a substituted acetamide moiety. [] This suggests the potential for incorporating the core structure of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 into diverse molecular frameworks, potentially leading to novel bioactive compounds.

3-substituted sulfur-4-N-(2-hydroxyphenyl)imino-5-ethyl-1,2,4-triazole

  • Compound Description: This series of compounds has been synthesized and shown to exhibit antibacterial activity against Staphylococcus aureus, Monilia albican, and Escherichia coli. []

N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide

  • Compound Description: This compound acts as a receptor for acid binding, exhibiting fluorescence quenching upon interaction with acids like acetic acid and perchloric acid. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent binding potency and inhibition of LTB4 synthesis. It displays a favorable pharmacokinetic profile and low risk for drug-drug interactions. []
  • Relevance: Although structurally diverse from N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, BI 665915's structure is relevant because it incorporates a substituted acetamide moiety. [] This suggests the potential for incorporating the core structure of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 into diverse molecular frameworks to potentially develop novel bioactive compounds.

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

  • Compound Description: Paracetamol, also known as acetaminophen, is a widely used over-the-counter analgesic and antipyretic drug. It is used to relieve pain and reduce fever. In the context of this study, paracetamol's interaction with diiodine to form a polyiodide salt and its inhibitory effect on horseradish peroxidase (HRP) are explored. []
  • Relevance: Paracetamol shares the N-(4-hydroxyphenyl)acetamide core structure with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. The primary difference lies in the presence of a two-carbon (ethyl) linker between the nitrogen and the phenyl ring in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, which is absent in paracetamol. [] This difference in the linker group could affect the binding affinity and pharmacological activity of the compounds.

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds

  • Compound Description: This series of compounds has been synthesized and evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. []

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

  • Compound Description: The synthesis and crystal structure of this compound have been reported. The structure provides insights into the conformation and intermolecular interactions of the molecule. []

N-{2-(4-(Aminosulfonyl)phenyl)ethyl}-2-(4-hydroxy-phenyl)acetamide

  • Compound Description: The crystal structure of this compound has been determined and analyzed. [] This provides valuable information about the molecule's three-dimensional shape and arrangement in the solid state, which can be helpful for understanding its potential interactions with biological targets.
  • Relevance: This compound is highly relevant to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 as it shares the entire core structure except for the deuterium labeling. [] This suggests that the two compounds would likely exhibit very similar physicochemical properties and potentially share some biological activities. The crystal structure of this non-deuterated analog could provide insights into the binding mode and interactions of the target compound with potential targets.

7β-[2-acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

  • Compound Description: This series of compounds represents new broad-spectrum cephalosporins with anti-pseudomonal activity. The influence of the chirality and the nature of the N-acyl group on their antibacterial activity has been investigated. []
  • Relevance: These compounds are structurally related to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 through the presence of the 2-acylamino-2-(4-hydroxyphenyl)acetamido moiety. [] The variation in the acyl group and the incorporation into the cephalosporin structure highlight the possibility of modifying the N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 scaffold to generate compounds with different biological activities.

N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404)

  • Compound Description: AM404 is a metabolite of paracetamol and an endocannabinoid transport inhibitor. It is formed by fatty acid amide hydrolase (FAAH) and has weak binding affinity for cannabinoid receptors CB1 and CB2. []
  • Relevance: AM404 is structurally similar to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, sharing the N-(4-hydroxyphenyl)acetamide core. The primary difference is the long unsaturated icosatetraenamide tail in AM404 compared to the ethyl linker in N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3. [] This difference significantly influences their pharmacological profiles, with AM404 primarily interacting with the endocannabinoid system.

Hydroxy-N-{[2-(4-phenyl-piperazin-1-yl)ethyl]phenyl}-nicotinamides

  • Compound Description: This series of compounds exhibits affinity for dopamine receptors, particularly the D2 receptor, making them of interest for their potential in treating CNS disorders. []

N-(2-(p-Hydroxyphenyl)-ethyl)-p-chlorbenzamide

  • Compound Description: This compound is a direct precursor to bezafibrate, a drug used to lower cholesterol levels in the blood. []
  • Relevance: This compound shares a notable structural similarity with N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, emphasizing the recurrent use of this motif in medicinal chemistry and the potential for exploring related structures as bioactive agents. []

Bis{μ-ethyl 4-[(4-hy­droxy­phen­yl)diazen­yl]benzoate-κO}bis­[aqua­(4-{[4-(eth­oxy­carbon­yl)phen­yl]diazen­yl}phenolato-κO){ethyl 4-[(4-hy­droxyphen­yl)diazen­yl]benzoate-κO}potassium]

  • Compound Description: This complex potassium salt incorporates the 4-hydroxyphenyl moiety within a larger, intricate structure. Its crystal structure reveals details about its coordination geometry and intermolecular interactions. []

(E)-4-hydroxy-3-{1-[(4-hydroxyphenyl)imino]ethyl}-6-methyl-2H-pyran-2-one

  • Compound Description: This compound, existing in its phenol-imine tautomeric form, has been structurally characterized by X-ray crystallography. Its crystal structure reveals the formation of hydrogen-bonded chains and rings, providing insights into its solid-state interactions. []
Classification
  • CAS Number: 1594065-65-2
  • Chemical Structure: The compound consists of an acetamide group attached to a phenylethyl moiety with a hydroxyl substitution on the aromatic ring.
  • Source: The compound can be synthesized through various chemical reactions, often involving starting materials that include substituted phenols and acetic anhydride.
Synthesis Analysis

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 can be achieved through several methods, typically involving the reaction of 4-hydroxyphenethylamine with acetic anhydride in the presence of deuterated solvents or reagents to incorporate deuterium into the structure.

Methodology

  1. Starting Materials:
    • 4-Hydroxyphenethylamine
    • Acetic anhydride
    • Deuterated solvents (e.g., deuterated acetic acid)
  2. Procedure:
    • The reaction is generally carried out under controlled conditions, such as at room temperature or slightly elevated temperatures.
    • The mixture is stirred for several hours to ensure complete reaction.
    • Post-reaction, the product can be purified using techniques like flash column chromatography.
  3. Technical Parameters:
    • Reaction time: Typically ranges from 1 to 24 hours depending on the scale and conditions.
    • Yield: Pure product yields can vary but are generally optimized through careful control of reaction conditions.
Molecular Structure Analysis

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 features a complex structure characterized by:

  • Functional Groups: An amide group (-C(=O)N-) and a hydroxyl group (-OH) on the aromatic ring.
  • Isotopic Substitution: The presence of three deuterium atoms affects both the mass and potentially the reactivity of the compound compared to its non-deuterated counterpart.

Structural Data

  • Molecular Formula: C10H10D3NO2C_{10}H_{10}D_3NO_2
  • Molecular Weight: 182.23 g/mol
  • Structural Representation: The compound can be visualized as having a central ethyl chain connecting a hydroxyl-substituted phenyl group to an acetamide moiety.
Chemical Reactions Analysis

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 may undergo various chemical reactions typical for amides and phenolic compounds:

  • Hydrolysis: In aqueous environments, it can hydrolyze back to its constituent amine and acid.
  • Acylation Reactions: It can participate in further acylation reactions due to the presence of the amide functional group.
  • Reductive Reactions: The deuterium-labeled compound can be used in studies involving reductive processes, aiding in tracing metabolic pathways.
Mechanism of Action

The mechanism of action for N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is closely related to its role as a biochemical probe:

  • It may interact with biological targets such as enzymes or receptors, where its isotopic labeling allows for tracking in metabolic studies.
  • The hydroxyl group may confer additional hydrogen bonding capabilities, influencing its interaction with proteins or other biomolecules.
Physical and Chemical Properties Analysis

Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Spectroscopic Data: Characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy will reflect the presence of deuterium atoms.
Applications

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 finds applications primarily in:

  • Proteomics Research: Used as a stable isotope label for quantitative mass spectrometry analysis, allowing researchers to track metabolic processes in vivo.
  • Pharmaceutical Development: Investigated for potential therapeutic effects related to its parent compound, contributing to drug design efforts targeting specific biological pathways.

Properties

CAS Number

131815-58-2

Product Name

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3

IUPAC Name

2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3

InChI Key

ATDWJOOPFDQZNK-FIBGUPNXSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide-d3; N-Acetyltyramine-d3; N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3; N-Acetyltyramine-d3;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.